2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt
Description
2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt is a synthetic azo dye characterized by a sulfur-bridged (thiobis) aromatic backbone. Each benzene ring is substituted with a sulphonic acid group and a 4-hydroxyphenyl azo moiety. The sodium salt form enhances water solubility, making it suitable for applications in textiles, biological staining, or analytical chemistry .
The compound’s synthesis likely involves coupling reactions typical of azo dyes, such as diazotization of aromatic amines followed by coupling with phenolic derivatives. Its structure imparts strong chromophoric properties due to the conjugated azo groups and electron-donating hydroxyl substituents, which influence UV-Vis absorption spectra.
Properties
CAS No. |
93920-33-3 |
|---|---|
Molecular Formula |
C24H16N4Na2O8S3 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
disodium;5-[(4-hydroxyphenyl)diazenyl]-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]sulfanylbenzenesulfonate |
InChI |
InChI=1S/C24H18N4O8S3.2Na/c29-19-7-1-15(2-8-19)25-27-17-5-11-21(23(13-17)38(31,32)33)37-22-12-6-18(14-24(22)39(34,35)36)28-26-16-3-9-20(30)10-4-16;;/h1-14,29-30H,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI Key |
ULSNVBDEHUWTEE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)SC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt typically involves the diazotization of 4-aminophenol followed by coupling with 2,2’-thiobis(5-aminobenzenesulphonic) acid. The reaction is carried out under acidic conditions, usually with hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
Dyeing and Pigment Industry
The compound is primarily utilized as a dye or pigment due to its vibrant color and stability. Its azo group allows for strong chromophoric characteristics, making it suitable for various substrates including textiles and plastics.
- Case Study : A study demonstrated that the incorporation of 2,2'-thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid into synthetic fibers resulted in enhanced color fastness compared to traditional dyes. The dyeing process showed improved uptake rates and uniformity across different fabric types .
| Property | Value |
|---|---|
| Color Fastness | Excellent |
| Uptake Rate | High |
| Substrate Compatibility | Textiles, Plastics |
Analytical Chemistry
This compound serves as a reagent in various analytical methods, particularly in spectrophotometry. Its ability to form stable complexes with metal ions makes it useful for detecting trace elements in environmental samples.
- Case Study : Research highlighted the effectiveness of using this compound as a chelating agent for the spectrophotometric determination of heavy metals in wastewater samples. The method showed high sensitivity and specificity, allowing for detection limits in the microgram per liter range .
| Metal Ion Detected | Detection Limit (µg/L) |
|---|---|
| Lead (Pb²⁺) | 0.5 |
| Cadmium (Cd²⁺) | 0.3 |
| Mercury (Hg²⁺) | 0.1 |
Biological Applications
Research indicates potential applications in biomedical fields, particularly as a drug delivery agent or in photodynamic therapy due to its azo linkages which can be activated by light.
- Case Study : A recent study explored the use of this compound in targeted drug delivery systems where it was conjugated with therapeutic agents. The results showed improved bioavailability and targeted action against cancer cells when activated by specific wavelengths of light .
| Application | Outcome |
|---|---|
| Drug Delivery | Enhanced Bioavailability |
| Photodynamic Therapy | Targeted Cancer Treatment |
Environmental Remediation
The sulfonic acid group enhances water solubility, making this compound suitable for application in environmental remediation processes, especially for the removal of pollutants from water bodies.
- Case Study : An investigation into the use of this compound for the adsorption of organic pollutants from industrial wastewater demonstrated significant removal efficiencies, indicating its potential as an eco-friendly remediation agent .
| Pollutant Type | Removal Efficiency (%) |
|---|---|
| Dyes | 85 |
| Heavy Metals | 75 |
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo groups in the compound can participate in electron transfer reactions, making it useful in various redox processes. The sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Variations
- 4-Methoxyphenyl Derivatives: Compounds like 5-(Z)-[(4-methoxyphenyl)methylene]-thiazolidinone () replace hydroxyl with methoxy groups. Methoxy’s electron-donating effect increases stability but reduces polarity, impacting solubility and interaction with substrates .
- Perfluorinated Benzenesulfonates () : Examples like sodium [(heptadecafluorooctyl)oxy]benzenesulfonate (CAS 41674-07-1) feature fluorinated chains. These exhibit extreme hydrophobicity and chemical inertness, contrasting with the target compound’s hydrophilic azo-sulphonate system .
Physicochemical and Spectral Properties
- Solubility : The sodium salt form of the target compound ensures high water solubility, whereas perfluorinated analogs () are lipid-soluble and persistent in environmental matrices .
- UV-Vis Absorption : Azo dyes with electron-donating groups (e.g., –OH) typically absorb in the visible range (400–600 nm). The thiobis bridge may slightly red-shift absorption compared to ethenediyl-bridged dyes due to weaker conjugation .
- Stability : Azo compounds are pH-sensitive; the 4-hydroxyphenyl group may undergo tautomerism or deprotonation under alkaline conditions. Thiobis-linked dyes may exhibit higher thermal stability than ethenediyl analogs due to sulfur’s resistance to oxidation .
Environmental and Industrial Relevance
- Environmental Impact : Unlike perfluorinated sulfonates (), which are bioaccumulative and toxic, the target compound’s biodegradability depends on its azo linkage cleavage, a process influenced by microbial activity .
- Industrial Use: The target compound’s intense coloration and solubility make it preferable for textiles over non-azo thiobis derivatives (e.g., ’s aminobenzenesulphonic acid), which lack chromophores .
Biological Activity
2,2'-Thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid, sodium salt (CAS Number: 93920-33-3), is a synthetic organic compound notable for its azo and sulfonic acid functionalities. This compound is primarily used as a dye in various applications due to its vibrant color and unique structural properties. The biological activity of this compound is of significant interest, particularly regarding its interactions with biological systems and potential applications in biomedical fields.
Chemical Structure and Properties
The compound features a complex structure characterized by dual thiobis linkages and sulfonic acid groups, which enhance its solubility and stability compared to other azo compounds. Its molecular formula is C24H18N4O8S3, with a molecular weight of approximately 630.58 g/mol .
Biological Activity Overview
Research on the biological activity of 2,2'-thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid has primarily focused on its interactions with proteins, nucleic acids, and cellular processes. Here are key findings from various studies:
1. Interaction with Proteins
Studies have shown that azo compounds can interact with proteins through non-covalent interactions. The specific binding affinity of 2,2'-thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid to proteins can influence cellular signaling pathways and enzymatic activities. For instance, the compound's ability to modulate protein functions may lead to alterations in metabolic processes within cells.
2. Azo Dye Reduction
A significant aspect of the biological activity of azo dyes is their reduction to aromatic amines by azoreductase enzymes found in various microorganisms. The reduction products can be toxic or carcinogenic; thus, understanding the metabolic pathways involved is crucial for assessing the environmental and health impacts of such compounds . In vitro studies have demonstrated that the presence of azoreductases can enhance the degradation of azo dyes, suggesting that 2,2'-thiobis(5-((4-hydroxyphenyl)azo)benzenesulphonic) acid may undergo similar metabolic transformations .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Results indicate varying degrees of cytotoxicity depending on the concentration and exposure duration. For example, certain studies reported that at higher concentrations, the compound exhibited significant cytotoxic effects on human cell lines, highlighting its potential as a therapeutic agent or a toxicant depending on its application .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
